molecular formula C14H18N2O2S B8459859 4-[2-Hydroxy-3-(4-thiomorpholinyl)propoxy]-benzonitrile

4-[2-Hydroxy-3-(4-thiomorpholinyl)propoxy]-benzonitrile

Cat. No. B8459859
M. Wt: 278.37 g/mol
InChI Key: FMKNICJNXMDVII-UHFFFAOYSA-N
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Patent
US05034411

Procedure details

A solution of 4-(oxiranylmethoxy)benzonitrile (10 g, 56.8 mmol) and thiomorpholine (7 g, 67.8 mmol) in 2-propanol (100 ml) was stirred over night at room temperature. Solvent was evaporated. The oily residue was dissolved in hydrochloric acid (2M, 50 ml) and extracted twice with diethylether. The acid aqueous solution was treated with sodium carbonate solution. The basic-aqueous layer was extracted three times with methylene chloride. The combined organic layers were dried over magnesium sulphate and solvent was evaporated. The crude oil was crystallized from diisopropylether; methylene chloride (9:1). Yield of the title compound (8.85 g; 56%) as colourless crystals with mp. 94°-95° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH:2]1[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.[NH:14]1[CH2:19][CH2:18][S:17][CH2:16][CH2:15]1>CC(O)C>[OH:1][CH:2]([CH2:3][N:14]1[CH2:19][CH2:18][S:17][CH2:16][CH2:15]1)[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(C1)COC1=CC=C(C#N)C=C1
Name
Quantity
7 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in hydrochloric acid (2M, 50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethylether
ADDITION
Type
ADDITION
Details
The acid aqueous solution was treated with sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The basic-aqueous layer was extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The crude oil was crystallized from diisopropylether

Outcomes

Product
Name
Type
Smiles
OC(COC1=CC=C(C#N)C=C1)CN1CCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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